

BDP R6G Amine: Application Notes and Protocols for Two-Photon Excitation Microscopy

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Compound of Interest

Compound Name: BDP R6G amine

Cat. No.: B605999

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Introduction

BDP R6G amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class, recognized for its exceptional photophysical properties. Its structural similarity to Rhodamine 6G (R6G) allows for its use in similar fluorescence channels. Characterized by high photostability, a large molar extinction coefficient, and a high fluorescence quantum yield, **BDP R6G amine** is an excellent candidate for advanced fluorescence microscopy techniques. Notably, its long fluorescence lifetime makes it particularly well-suited for two-photon excitation (TPE) microscopy, a powerful tool for high-resolution, deep-tissue imaging of live biological specimens.^{[1][2][3]}

Two-photon microscopy offers significant advantages over traditional confocal microscopy, including reduced phototoxicity, deeper tissue penetration, and inherent optical sectioning. These features are critical for studying dynamic cellular processes in their native environments, making the choice of a suitable fluorescent probe paramount. This document provides detailed application notes and experimental protocols for the effective use of **BDP R6G amine** in two-photon microscopy.

Photophysical and Chemical Properties

BDP R6G amine exhibits spectral properties comparable to Rhodamine 6G, with a maximum excitation wavelength around 530 nm and a maximum emission wavelength around 548 nm.^[4]

A key feature for its application in TPE microscopy is its anticipated high two-photon absorption cross-section (σ_2), a measure of the efficiency of simultaneous absorption of two photons. While a specific σ_2 value for **BDP R6G amine** is not extensively documented, values for structurally related BODIPY dyes can be significant, ranging from tens to thousands of Göppert-Mayer (GM) units, indicating its potential for efficient two-photon excitation. The fluorescence quantum yield of **BDP R6G amine** is remarkably high, reported to be approximately 0.96.[5]

The defining chemical feature of **BDP R6G amine** is its terminal aliphatic amine group. This functional group provides a versatile handle for covalent conjugation to various biomolecules containing electrophilic moieties, such as activated esters (e.g., NHS esters) or isothiocyanates. This allows for the specific labeling of proteins, nucleic acids, and other cellular targets.

Quantitative Data Summary

Property	Value	Reference
Molecular Weight	438.32 g/mol (free base), 474.78 g/mol (hydrochloride salt)	
One-Photon Absorption Max (λ_{abs})	~530 nm	
One-Photon Emission Max (λ_{em})	~548 nm	
Fluorescence Quantum Yield (Φ_f)	~0.96	
Estimated Two-Photon Absorption Cross-Section (σ_2)†	50 - 350 GM	
Estimated Fluorescence Lifetime (τ_f)††	3 - 6 ns	

†Estimated based on values reported for structurally similar BODIPY dyes. The actual value may vary depending on the solvent and local environment. ††Estimated based on values for

other BODIPY dyes and Rhodamine 6G.

Applications in Two-Photon Microscopy

The favorable photophysical properties of **BDP R6G amine** make it a versatile tool for a range of applications in two-photon microscopy, particularly in cellular and deep-tissue imaging.

- **Targeted Labeling of Cellular Structures:** By conjugating **BDP R6G amine** to specific ligands, antibodies, or small molecules, researchers can achieve highly specific labeling of cellular organelles and structures. For instance, conjugation to a peptide that targets mitochondria would enable the visualization of mitochondrial dynamics deep within living tissue.
- **In Vivo Imaging:** The near-infrared excitation wavelengths used in two-photon microscopy, combined with the brightness and photostability of **BDP R6G amine**, are ideal for imaging in living animals. This allows for the study of cellular processes in their native physiological context, such as tracking labeled immune cells or monitoring drug delivery to specific tissues.
- **Long-Term Time-Lapse Imaging:** The high photostability of the BODIPY core minimizes photobleaching, enabling extended time-lapse imaging of dynamic cellular events without significant signal loss. This is crucial for studying processes like cell division, migration, and intracellular trafficking over long periods.

Experimental Protocols

The utilization of **BDP R6G amine** in two-photon microscopy primarily involves two strategies: direct passive staining of lipid-rich structures or covalent conjugation to a targeting moiety for specific labeling.

Protocol 1: Passive Staining of Lipid Droplets in Live Cells

BODIPY dyes, due to their hydrophobic nature, can be used to stain neutral lipid droplets within cells. This protocol is adapted from general procedures for staining with lipophilic BODIPY dyes.

Materials:

- **BDP R6G amine**
- Anhydrous Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), sterile
- Live cells cultured on coverslips or in imaging dishes
- Serum-free cell culture medium

Procedure:

- Prepare a 1 mM stock solution of **BDP R6G amine** in anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.
- Prepare a fresh 1-5 µM working solution of **BDP R6G amine** in serum-free cell culture medium. The optimal concentration should be determined empirically for each cell type and experimental setup.
- Wash the cells twice with sterile PBS to remove any residual serum.
- Incubate the cells with the **BDP R6G amine** working solution for 15-30 minutes at 37°C, protected from light.
- Wash the cells three times with warm PBS to remove excess dye.
- Replace the PBS with fresh, pre-warmed cell culture medium (with or without serum, depending on the experimental requirements).
- Proceed with two-photon imaging.

Protocol 2: Conjugation of BDP R6G Amine to a Protein via NHS Ester Chemistry

This protocol describes a general method for labeling a protein with **BDP R6G amine** by first activating a carboxylate-containing molecule with an NHS ester, which then reacts with the amine group of the dye.

Materials:

- **BDP R6G amine**
- Carboxylate-containing molecule of interest (e.g., a targeting peptide)
- N-Hydroxysuccinimide (NHS)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Anhydrous N,N-Dimethylformamide (DMF) or DMSO
- Triethylamine (TEA)
- Dialysis tubing or spin column for purification
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

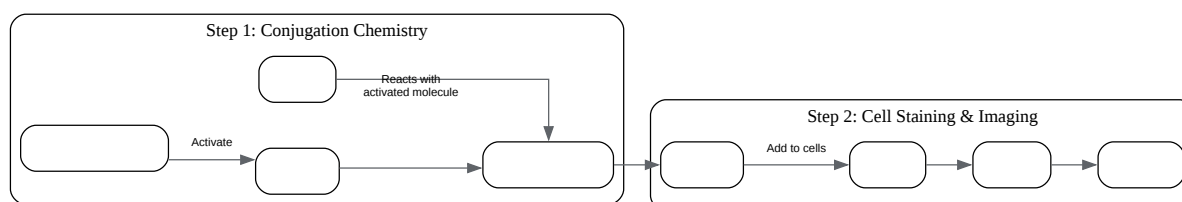
Procedure:

- Activate the carboxylate-containing molecule:
 - Dissolve the carboxylate-containing molecule, NHS, and DCC (or EDC) in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.
 - Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.
- Conjugate with **BDP R6G amine**:
 - Dissolve **BDP R6G amine** in anhydrous DMF or DMSO.
 - Add the activated NHS ester solution to the **BDP R6G amine** solution in a 1:1 to 1:5 molar ratio (NHS ester:amine). The optimal ratio should be determined experimentally.
 - Add a small amount of TEA to catalyze the reaction.
 - Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

- Purify the conjugate:
 - Remove the solvent under reduced pressure.
 - Purify the **BDP R6G amine**-conjugate using dialysis against an appropriate buffer or a spin column to remove unreacted dye and byproducts.
- Characterize the conjugate:
 - Determine the degree of labeling by measuring the absorbance of the protein and the dye.
- Use the purified conjugate for cell staining and two-photon imaging following a protocol specific to the targeting moiety.

Visualizations

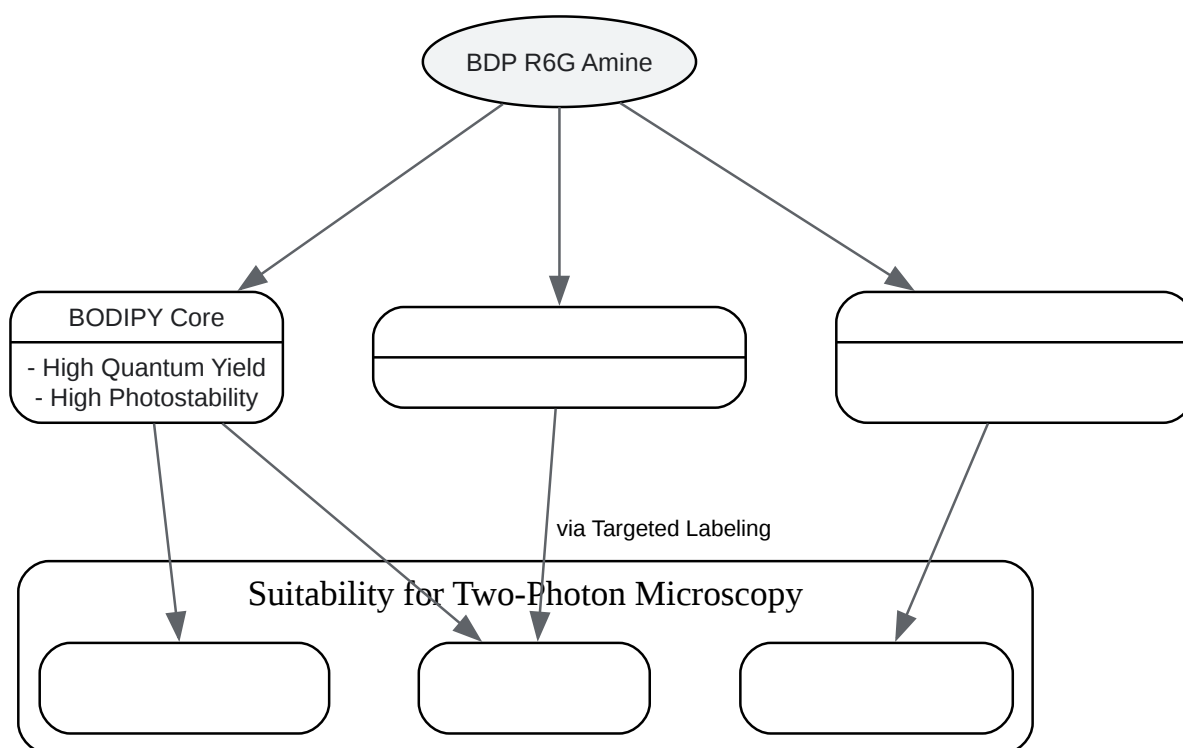
Experimental Workflow for Protein Conjugation and Cell Labeling



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Conjugation and cell labeling workflow.

Logical Relationship of **BDP R6G Amine** Properties for Two-Photon Microscopy



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